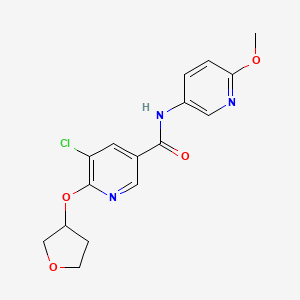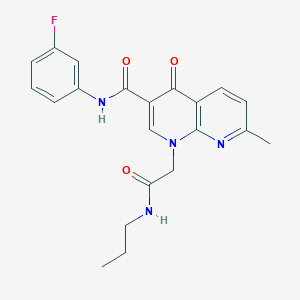
2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine, also known as TRIP, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyridine derivatives and is known for its diverse biological activities. TRIP has been studied extensively due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has been shown to activate the TRPV1 ion channel, which is involved in pain sensation and inflammation. 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has also been shown to inhibit the activity of the P2X7 receptor, which is involved in the immune response.
Biochemical and Physiological Effects:
2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has been shown to have diverse biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine in lab experiments is its high purity and yield. 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine is also relatively easy to synthesize, making it a cost-effective tool for scientific research. However, one limitation of using 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine is its potential toxicity. 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine. One direction is to further investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating viral infections. Additionally, 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine could be used as a tool for studying the function of ion channels and receptors in cells, which could lead to the development of new drugs for various diseases.
Synthesis Methods
The synthesis of 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine involves the reaction between 2-bromo-5-(trifluoromethyl)pyridine and 3-iodophenol in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The yield of 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine is typically high, and the purity can be improved by recrystallization.
Scientific Research Applications
2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has been used in various scientific research studies due to its diverse biological activities. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has been used as a tool for studying the function of ion channels and receptors in cells.
properties
IUPAC Name |
2-(3-iodophenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3INO/c13-12(14,15)8-4-5-11(17-7-8)18-10-3-1-2-9(16)6-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJGAVOFWXBKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2969689.png)
![N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2969691.png)
![1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969693.png)

![5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2969696.png)
![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2969701.png)

![[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2969704.png)
![7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2969705.png)
![N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2969706.png)
![2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2969708.png)